4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cinnolinyl group: This step may involve the reaction of the chromene derivative with a cinnolinyl precursor under specific conditions, such as heating or using a catalyst.
Amidation reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential biological activities.
Catalysis: It could serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound might act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development: Due to its potential biological activities, it could be explored as a lead compound in drug discovery programs.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved could include enzyme inhibition, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: These compounds share the chromene core and may exhibit similar biological activities.
Cinnolinyl derivatives: Compounds with the cinnolinyl group might have comparable properties and applications.
Uniqueness
The uniqueness of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-14-9-16(25-15-4-2-1-3-12(14)15)18(24)19-11-5-6-13-10(7-11)8-17(23)21-20-13/h1-4,8-9,11H,5-7H2,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNYCWKLYYGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.